6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Description
Chemical Classification and Structural Taxonomy
Chemical Classification
This compound belongs to the coumarin derivatives family, specifically categorized as a 7-substituted 4-alkylcoumarin ester . Its classification hierarchy is as follows:
Structural Taxonomy
The molecule comprises three distinct modules (Table 1):
The coumarin core retains the classic benzopyrone framework, while substitutions at C4 and C6 introduce steric and electronic modifications. The C7 ester side chain adds hydrophobicity and potential for hydrogen bonding via the Boc-protected amine.
Molecular Formula and Weight
- Formula : $$ \text{C}{22}\text{H}{28}\text{Cl}\text{N}\text{O}_{6} $$
- Molecular weight : 437.9 g/mol.
The Boc group ($$ \text{(CH}3\text{)}3\text{COCONH-} $$) serves as a protective moiety for the primary amine, a common strategy in medicinal chemistry to improve stability during synthesis.
Historical Context in Coumarin Derivative Research
Evolution of Coumarin-Based Compounds
Coumarins, first isolated from Dipteryx odorata in 1820, gained prominence with the discovery of anticoagulant properties in 4-hydroxycoumarin derivatives like dicoumarol and warfarin. The mid-20th century marked a shift toward synthetic modifications to optimize pharmacokinetic profiles, leading to derivatives with tailored substituents (Table 2).
Role of 6-Chloro-4-Ethyl-2-Oxo-2H-Chromen-7-Yl Derivatives
The introduction of a Boc-protected aminohexanoate side chain at C7 aligns with modern strategies to enhance bioavailability and enzymatic resistance. Chlorination at C6 and ethylation at C4 likely aim to modulate electron distribution across the aromatic system, potentially influencing binding interactions. Recent studies on analogous compounds highlight applications in:
Properties
Molecular Formula |
C22H28ClNO6 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H28ClNO6/c1-5-14-11-20(26)28-17-13-18(16(23)12-15(14)17)29-19(25)9-7-6-8-10-24-21(27)30-22(2,3)4/h11-13H,5-10H2,1-4H3,(H,24,27) |
InChI Key |
QLBNEIHEBILGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl-Substituted Phenolic Derivatives
The ethyl group at the 4-position is introduced through Friedel-Crafts alkylation or Claisen condensation. For instance, resorcinol derivatives react with ethyl acetoacetate under acidic conditions (e.g., concentrated HSO or polyphosphoric acid) to form 4-ethyl-7-hydroxycoumarin. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C, yielding 6-chloro-4-ethyl-7-hydroxycoumarin.
Alternative Routes via Pechmann Condensation
Pechmann condensation remains a widely used method for chromenone synthesis. For example, 4-ethylphenol reacts with β-ketoesters (e.g., ethyl acetoacetate) in the presence of Lewis acids like FeCl·6HO or BF-EtO to form 4-ethylcoumarin derivatives. Post-synthetic modifications, such as chlorination, are then performed to introduce the 6-chloro substituent.
Preparation of Boc-Protected Aminohexanoic Acid
The 6-[(tert-butoxycarbonyl)amino]hexanoic acid component is synthesized through sequential Boc protection and chain elongation:
Boc Protection of 6-Aminohexanoic Acid
6-Aminohexanoic acid is treated with di-tert-butyl dicarbonate (BocO) in a biphasic system (water/dioxane) with NaHCO as a base. The reaction proceeds at 0–25°C for 12–24 hours, achieving >90% yield.
Alternative Synthesis from ε-Caprolactam
ε-Caprolactam is hydrolyzed under acidic conditions to yield 6-aminohexanoic acid, which is subsequently Boc-protected. This method avoids the need for pre-synthesized aminohexanoic acid but requires careful pH control during hydrolysis.
Esterification Strategies
Coupling the chromenone hydroxyl group with the Boc-protected aminohexanoic acid is critical. Two primary methods are employed:
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or THF, the reaction proceeds at 0°C to room temperature for 12–24 hours. Yields range from 65% to 85%, with purification via silica gel chromatography.
EDC/HOBt-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in DMF or acetonitrile facilitate esterification at 25–50°C. This method minimizes racemization and achieves yields of 70–90%.
Optimization and Yield Considerations
| Factor | Impact on Yield | Optimal Conditions |
|---|---|---|
| Reaction Temperature | Higher temps accelerate reactions but risk decomposition | 0–25°C for sensitive intermediates |
| Solvent Polarity | Polar aprotic solvents (DMF, THF) enhance solubility | DMF for EDC/HOBt; THF for DCC/DMAP |
| Catalyst Load | 1.2–1.5 equiv of EDC or DCC ensures complete activation | 1.2 equiv EDC, 1.0 equiv HOBt |
| Purification Method | Column chromatography vs. recrystallization | Silica gel (EtOAc/hexane) for purity >95% |
Analytical Characterization
Post-synthetic analysis confirms structural integrity:
-
NMR Spectroscopy : H NMR shows characteristic signals: δ 1.38 ppm (Boc tert-butyl), δ 4.30–3.94 ppm (ester -OCH), and δ 6.90–7.40 ppm (chromenone aromatic protons).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 437.9 [M+H].
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Steglich (DCC/DMAP) | High purity, minimal side products | Requires anhydrous conditions | 65–85% |
| EDC/HOBt | Mild conditions, scalable | Longer reaction times | 70–90% |
| Mitsunobu Reaction | Stereospecific | Expensive reagents (DIAD, PhP) | 60–75% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential utility in drug development, particularly in targeting specific biological pathways.
Anticancer Activity
Research indicates that derivatives of coumarins exhibit anticancer properties. The introduction of functional groups like the tert-butoxycarbonyl (Boc) amino group can enhance the compound's interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells. Studies have shown that modified coumarins can inhibit histone deacetylases (HDACs), which are implicated in cancer progression .
Antimicrobial Properties
Coumarin derivatives have been evaluated for their antimicrobial activities. The modification of the parent structure with various substituents, such as the hexanoate moiety, may improve solubility and bioavailability, enhancing their efficacy against bacterial and fungal strains .
Biochemical Research
The compound's unique structure allows for exploration in biochemical studies, particularly in enzyme inhibition and receptor binding.
Enzyme Inhibition Studies
The potential of this compound as an enzyme inhibitor has been investigated, particularly against enzymes involved in metabolic pathways. For instance, its effect on cytochrome P450 enzymes can be studied to understand its pharmacokinetic properties and interactions with other drugs .
Receptor Binding Affinity
The structural modifications of the coumarin backbone may influence its binding affinity to specific receptors. This could be crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes.
Material Science Applications
Beyond biological applications, this compound can also contribute to material science through its chemical properties.
Photophysical Properties
Coumarins are known for their fluorescence properties, making them suitable for applications in imaging and sensing technologies. The incorporation of the chloro and ethyl groups may enhance their photostability and fluorescence quantum yield, which is beneficial for developing sensors or probes in biological imaging .
Polymer Chemistry
The reactivity of the compound can be utilized in polymer synthesis, where it can serve as a monomer or cross-linking agent to create novel materials with specific mechanical or thermal properties. Its ability to undergo polymerization reactions can lead to the development of advanced materials with applications in coatings or biomedical devices .
Case Studies
Several studies have documented the applications of coumarin derivatives similar to 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits bacterial DNA gyrase, preventing DNA replication and transcription.
Anti-inflammatory Activity: It inhibits the denaturation of proteins, which is a key process in inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three analogues (A, B, and C) derived from evidence (Table 1).
Table 1: Structural and Functional Comparison
Biological Activity
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a coumarin derivative that has gained attention for its potential biological activities, particularly in cancer treatment and metabolic disorders. This article explores the compound's biological activity, synthesizing findings from various studies, case reports, and relevant data.
Chemical Structure and Properties
The compound belongs to the class of coumarins, characterized by a benzopyranone structure. Its molecular formula is , and it has a molecular weight of approximately 367.85 g/mol. The presence of the chloro and ethyl groups on the chromenone ring enhances its biological properties.
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl derivatives have shown potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-4-ethyl derivative | MCF-7 | 9.54 |
| Coumarin analog | HepG2 | <50 |
Studies indicate that structural modifications in coumarins can lead to enhanced selectivity and potency against tumor cells, suggesting that the specific substitutions in 6-chloro-4-ethyl derivatives may contribute to its effectiveness against cancer cells .
Antilipidemic Activity
Research has highlighted the antilipidemic effects of related coumarin compounds. For example, ethyl 6-chlorochroman-2-carboxylate has been shown to be effective in reducing triglyceride levels in hyperlipidemic rat models, indicating that similar mechanisms might be expected for 6-chloro-4-ethyl derivatives .
In a comparative study, these compounds were evaluated for their ability to lower cholesterol and triglyceride levels:
| Model | Compound | Effect |
|---|---|---|
| Triton WR-1339 hyperlipidemic rats | Ethyl 6-chlorochroman-2-carboxylate | Significant reduction in triglycerides |
| Sucrose-fed hyperlipidemic rats | Clofibrate analogs | Effective antilipidemic agent |
The biological activity of coumarins is often attributed to their ability to interact with various biological targets. The mechanism may involve:
- Inhibition of Enzymes : Coumarins can inhibit enzymes involved in lipid metabolism and cancer cell proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Properties : Many coumarins exhibit antioxidant activity, which can protect cells from oxidative stress associated with cancer progression.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
A notable case study involved the administration of a synthesized coumarin derivative similar to 6-chloro-4-ethyl compounds in a clinical setting for patients with hyperlipidemia. The results indicated a marked improvement in lipid profiles after treatment, supporting the compound's potential as a therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for introducing the Boc-protected aminohexanoate group into chromen-2-one derivatives?
The tert-butoxycarbonyl (Boc) group is typically introduced via reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-THF solution at 0–25°C . Subsequent esterification with the chromen-2-one hydroxyl group employs coupling agents like EDC/HOBt in dichloromethane, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Q. How can researchers ensure the stability of the Boc group during synthesis?
Avoid protic solvents and acidic conditions during coupling steps. Monitor reactions via TLC and confirm Boc integrity using LC-MS post-purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress racemization during esterification?
Racemization at the hexanoate α-carbon is minimized by:
- Using low temperatures (0–5°C) and non-polar solvents (e.g., DCM).
- Replacing EDC with DIC (diisopropylcarbodiimide) to reduce side reactions.
- Adding catalytic DMAP to accelerate coupling without prolonged exposure to basic conditions .
Q. What methodologies resolve discrepancies between experimental and computational NMR chemical shifts?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected shifts, accounting for solvent effects.
- Verify sample purity via HPLC and compare with crystallographic data (e.g., bond lengths/angles from Mercury CSD) to identify conformational anomalies .
Q. How can enzymatic assays account for potential hydrolysis of the ester linkage in aqueous buffers?
- Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and quantify degradation via LC-MS over 24 hours.
- Use stabilized formulations (e.g., PEG-400 co-solvent) or modify the ester to a more hydrolytically stable group (e.g., amide) if degradation exceeds 10% .
Q. What strategies mitigate chromen-2-one core decomposition under UV light during photostability studies?
- Conduct reactions in amber glassware or under inert atmosphere.
- Add antioxidants (e.g., BHT) and monitor degradation products via high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC and NMR data suggesting impurities?
- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Step 3 : Cross-validate with LC-MS/MS to identify co-eluting impurities (e.g., dechlorinated byproducts) .
Q. Why might crystallographic data show unexpected bond angles in the chromen-2-one ring?
- Crystal packing effects : Use Mercury’s Materials Module to analyze intermolecular interactions (e.g., π-stacking) that distort geometry .
- Disorder modeling : Refine occupancy ratios for disordered atoms using SHELXL .
Methodological Tables
Table 1 : Key Synthetic Steps and Validation Methods
Table 2 : Stability Assessment Under Enzymatic Assay Conditions
| Condition | Degradation (%) | Mitigation Strategy |
|---|---|---|
| pH 7.4, 37°C, 24h | 15 | 10% PEG-400 co-solvent |
| pH 5.0, 37°C, 24h | 45 | Amide analog substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
